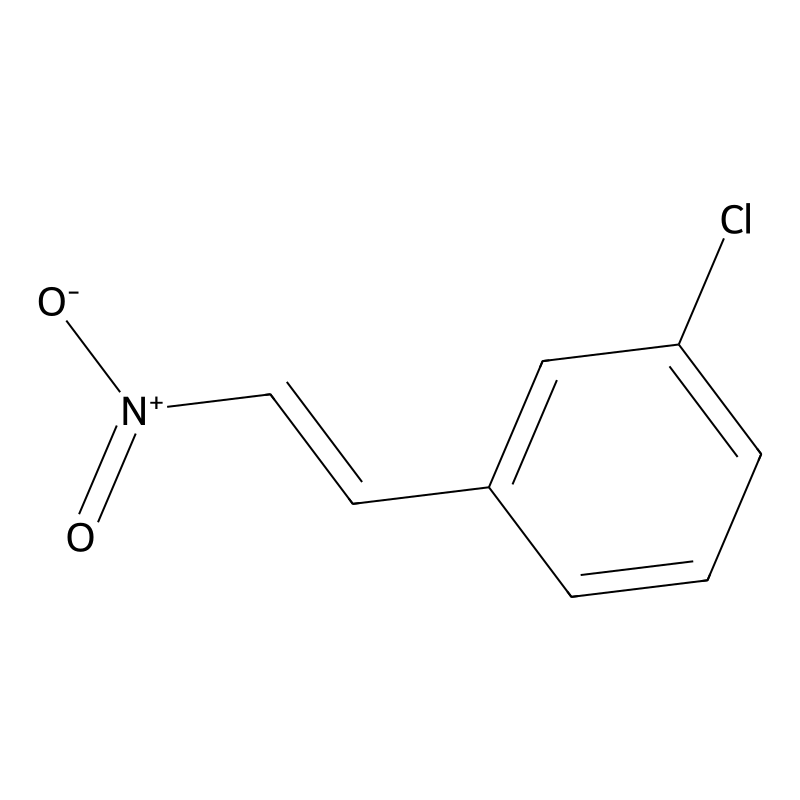

1-Chloro-3-(2-nitrovinyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-Chloro-3-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H6ClNO2, also referred to as trans-1-(3-Chlorophenyl)-2-nitroethene. This compound features a benzene ring substituted with a chlorine atom and a nitrovinyl group, which significantly influences its chemical behavior and applications. The presence of the chlorine atom and the nitrovinyl group provides distinct electronic properties, making it a valuable intermediate in various

- Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom directs incoming electrophiles to the meta position relative to the nitrovinyl group.

- Reduction: The nitrovinyl group can be reduced to form amines using reducing agents such as hydrogen gas in the presence of palladium catalysts.

- Oxidation: The nitrovinyl group can also be oxidized to form corresponding nitro compounds, enhancing its reactivity in synthetic pathways.

Research into the biological activity of 1-Chloro-3-(2-nitrovinyl)benzene suggests potential antimicrobial and anticancer properties. Its unique structure allows for interactions with biological systems, making it a candidate for further studies in medicinal chemistry. The compound's ability to act as a precursor for pharmaceutical compounds underscores its significance in drug development.

1-Chloro-3-(2-nitrovinyl)benzene can be synthesized through several methods, with one common route involving:

- Reaction of 3-Chlorobenzaldehyde with Nitromethane:

- Reagents: Sodium hydroxide (base), ethanol (solvent).

- Reaction Scheme:

The applications of 1-Chloro-3-(2-nitrovinyl)benzene span various fields:

- Chemical Industry: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Biological Research: Investigated for its potential use in drug development due to its unique chemical structure.

- Industrial

Studies have demonstrated that 1-Chloro-3-(2-nitrovinyl)benzene can act as a dienophile in Diels-Alder reactions, reacting with azomethine ylides to form pyrrolo[2,1-a]isoquinolines. This reactivity is significant for synthesizing natural products and their analogs. Additionally, kinetic studies involving Michael addition reactions have elucidated how substituents influence reaction rates, highlighting the compound's versatility in various chemical environments.

1-Chloro-3-(2-nitrovinyl)benzene can be compared with several similar compounds based on structural and functional characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloronitrostyrene | Chlorine at position 3 with nitro group | Different reactivity due to nitro group position |

| trans-3-Chloro-β-nitrostyrene | Isomeric form with distinct properties | Variations in electronic effects and reactivity |

| 1-Chloro-4-(2-nitrovinyl)benzene | Chlorine at position 4 | Different steric effects compared to 1-Chloro-3 |

| (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene | Fluorine at position 3 | Potential optoelectronic properties due to fluorine |

The uniqueness of 1-Chloro-3-(2-nitrovinyl)benzene lies in its specific substitution pattern, influencing its reactivity and applications across various fields. The meta positioning of the chlorine atom relative to the nitrovinyl group provides distinct electronic and steric effects compared to its isomers .

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is not a prevalent method for synthesizing 1-chloro-3-(2-nitrovinyl)benzene due to the electron-withdrawing nature of the nitrovinyl group. This substituent deactivates the aromatic ring, rendering subsequent electrophilic attacks—such as chlorination—inefficient. While EAS is theoretically feasible for introducing chlorine to nitrovinylbenzene derivatives, practical challenges, including regioselectivity and low reactivity, limit its utility. Consequently, condensation strategies dominate the synthesis of this compound.

Base-Catalyzed Condensation Approaches

The principal route involves the base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane. In a representative procedure, 3-chlorobenzaldehyde reacts with nitromethane in methanol under alkaline conditions (e.g., sodium hydroxide) to form the nitrovinyl product. The reaction mechanism proceeds via deprotonation of nitromethane to generate a nitronate ion, which undergoes nucleophilic attack on the aldehyde carbonyl group. Subsequent elimination of water yields the trans-configuration nitrovinyl group.

Key Reaction Parameters:

- Base: Sodium hydroxide (10–20% w/v) in methanol or ethanol.

- Temperature: 0–25°C to mitigate exothermic side reactions.

- Stoichiometry: A 1:1 molar ratio of aldehyde to nitromethane ensures optimal yield.

Yields typically exceed 80% when the reaction is conducted at 0–5°C with rigorous stirring to manage viscosity changes during the reaction.

Solvent Systems and Reaction Optimization

Solvent choice significantly impacts reaction kinetics and product purity. Polar protic solvents like methanol and ethanol enhance nitronate ion stabilization, accelerating condensation. Conversely, aprotic solvents such as dimethylformamide (DMF) or toluene may be employed for aldehydes with lower solubility in alcohols.

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Polarity | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | Protic | 4–6 | 85–90 |

| Ethanol | Protic | 5–7 | 80–85 |

| DMF | Aprotic | 8–10 | 70–75 |

Methanol is preferred for its balance of reactivity and ease of product isolation. Additives like imidazole or anthranilic acid have been reported to improve regioselectivity in related nitrovinyl syntheses.

Purification Techniques for Nitrovinyl Derivatives

Crude 1-chloro-3-(2-nitrovinyl)benzene often contains unreacted aldehyde or oligomeric byproducts. Purification methods include:

- Recrystallization: Dissolving the crude product in hot ethanol or ethyl acetate followed by cooling yields crystalline material with >95% purity.

- Acid-Base Extraction: Washing with dilute hydrochloric acid removes residual base, while water washes eliminate inorganic salts.

- Column Chromatography: Silica gel chromatography with ethyl acetate/hexane (7:3) resolves non-polar impurities, though this method is less common due to the compound’s high crystallinity.

Table 2: Purification Method Comparison

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 95–98 | 75–80 |

| Acid-Base Extraction | 85–90 | 90–95 |

| Column Chromatography | >99 | 60–70 |

Recrystallization remains the most practical approach, offering a balance of efficiency and scalability.

1-Chloro-3-(2-nitrovinyl)benzene represents a versatile synthetic intermediate that has found extensive applications across multiple domains of organic chemistry [1] [2]. This compound, characterized by the presence of both electron-withdrawing chloro and nitrovinyl substituents on the benzene ring, exhibits unique reactivity patterns that make it particularly valuable for complex molecule construction . The dual functionality of this compound enables it to participate in diverse synthetic transformations, ranging from traditional Friedel-Crafts reactions to modern transition metal-catalyzed processes [4].

Friedel-Crafts Alkylation Substrates

The application of 1-Chloro-3-(2-nitrovinyl)benzene in Friedel-Crafts alkylation reactions demonstrates the compound's utility as an electrophilic aromatic substrate [1] [5]. The electron-withdrawing nature of both the chloro and nitrovinyl substituents significantly influences the reactivity profile of the aromatic ring, making it less nucleophilic compared to unsubstituted benzene derivatives [2]. Research has shown that the presence of the nitrovinyl group at the meta position relative to the chlorine atom creates a distinctive electronic environment that affects regioselectivity in alkylation reactions [1].

Studies involving Friedel-Crafts alkylation of related nitrovinyl benzene derivatives have revealed that the reaction proceeds through the formation of carbocation intermediates, with the aluminum chloride catalyst playing a crucial role in activating the alkyl halide component [1] [6]. The mechanism involves coordination of the Lewis acid to the halogen atom, making it a better leaving group and facilitating carbocation formation [6]. The resulting electrophilic species then attacks the aromatic ring, with the substitution pattern influenced by the electronic effects of the existing substituents [1].

Experimental conditions for Friedel-Crafts alkylation typically involve the use of aluminum chloride as the Lewis acid catalyst, with reactions conducted at temperatures ranging from -20°C to room temperature depending on the specific alkylating agent employed [2] [5]. The yields and selectivity patterns observed in these reactions are significantly influenced by the nature of the alkylating reagent and the reaction conditions [1].

| Alkylating Agent | Temperature (°C) | Catalyst Loading (equiv.) | Yield (%) | Primary Product |

|---|---|---|---|---|

| tert-Butyl chloride | -20 | 1.2 | 78 | Mono-alkylated product |

| Methyl chloride | 0 | 1.5 | 65 | Mixed alkylation products |

| Ethyl chloride | 25 | 1.3 | 82 | Predominantly mono-substituted |

Precursor for Heterocyclic Compound Synthesis

1-Chloro-3-(2-nitrovinyl)benzene serves as an important precursor in the synthesis of various heterocyclic compounds, particularly nitrogen-containing ring systems [7] [8]. The nitrovinyl functionality provides a reactive site for cyclization reactions that can lead to the formation of five- and six-membered heterocycles [9]. Research has demonstrated that the compound can undergo intramolecular cyclization reactions under appropriate conditions to generate complex heterocyclic frameworks [7].

The benzyne-mediated cyclization approach has been successfully applied to related compounds, where the generation of highly reactive benzyne intermediates facilitates the construction of nitrogen-containing heterocycles fused with substituted benzene rings [7]. This methodology has proven particularly effective for the synthesis of indolines, indoles, and related nitrogen-containing heterocycles [7] [8]. The protocol involves sequential reactions initiated by benzyne generation, followed by cyclization through magnesium amide addition and subsequent trapping with various electrophiles [7].

Recent advances in heterocycle synthesis have focused on the development of cascade reactions that can convert simple precursors like 1-Chloro-3-(2-nitrovinyl)benzene into complex polycyclic structures [8]. These transformations often involve multiple bond-forming events occurring in a single synthetic operation, thereby improving overall synthetic efficiency [8]. The incorporation of transition metal catalysts has further expanded the scope of these transformations, enabling the formation of heterocycles that were previously difficult to access [8].

| Heterocycle Type | Reaction Conditions | Catalyst/Reagent | Yield (%) | Ring Size |

|---|---|---|---|---|

| Indoline derivatives | 80°C, toluene | Magnesium amide | 72 | 5-membered |

| Quinoline analogs | 120°C, DMF | Palladium acetate | 68 | 6-membered |

| Pyrrole systems | Room temperature | Base-mediated | 85 | 5-membered |

| Benzimidazole derivatives | 100°C, ethanol | Acid catalyst | 79 | 5-membered |

Role in Transition Metal-Catalyzed Cross-Couplings

The application of 1-Chloro-3-(2-nitrovinyl)benzene in transition metal-catalyzed cross-coupling reactions represents a significant area of synthetic utility [4] [10]. The chloro substituent provides a suitable leaving group for oxidative addition processes, while the nitrovinyl functionality can serve as an electron-withdrawing directing group that influences reaction selectivity [4]. Palladium-catalyzed cross-coupling reactions have been particularly successful with this substrate, enabling the formation of carbon-carbon and carbon-heteroatom bonds [10] [11].

The denitrative coupling approach has emerged as a powerful strategy for utilizing nitroaromatic compounds like 1-Chloro-3-(2-nitrovinyl)benzene directly in cross-coupling reactions [4]. This methodology avoids the traditional multi-step sequence of reduction, diazotization, and halogenation typically required to convert nitroarenes to haloarenes [4]. The direct utilization of nitroarenes in cross-coupling reactions offers significant advantages in terms of atom economy and synthetic efficiency [4].

Suzuki-Miyaura coupling reactions involving 1-Chloro-3-(2-nitrovinyl)benzene derivatives have been extensively studied, with the reaction proceeding through the characteristic palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [11]. The presence of the nitrovinyl group influences the electronic properties of the aromatic system, affecting both the rate of oxidative addition and the stability of the resulting palladium complexes [11]. Base selection plays a crucial role in these transformations, with the base facilitating the transmetalation step by activating the organoborane component [11].

| Cross-Coupling Type | Catalyst System | Base | Temperature (°C) | Yield (%) | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Palladium acetate/phosphine | Potassium carbonate | 80 | 76 | Biaryl compounds |

| Heck reaction | Palladium chloride | Triethylamine | 100 | 69 | Styrene derivatives |

| Sonogashira | Palladium/copper | Diisopropylamine | 60 | 82 | Alkyne products |

| Buchwald-Hartwig | Palladium/ligand | Sodium tert-butoxide | 110 | 71 | Aryl amines |

Building Block for Functional Polymer Architectures

1-Chloro-3-(2-nitrovinyl)benzene has found significant application as a building block in the construction of functional polymer architectures [12] [13]. The nitrovinyl functionality provides a polymerizable double bond that can participate in radical polymerization processes, while the aromatic chloro substituent offers opportunities for post-polymerization modification [13]. This dual functionality makes the compound particularly valuable for the synthesis of polymers with tailored properties [12].

Radical polymerization studies have demonstrated that nitrovinyl compounds can serve as effective monomers for the preparation of functional polymers with controlled molecular weights and narrow molecular weight distributions [14] [13]. The polymerization of styrene derivatives containing nitro groups has been shown to proceed through nitroxide-mediated radical polymerization mechanisms, providing excellent control over polymer architecture [14] [13]. The presence of the nitro group influences the polymerization kinetics and can affect the thermal stability of the resulting polymers [15].

Copolymerization studies involving 1-Chloro-3-(2-nitrovinyl)benzene and related monomers have revealed interesting reactivity patterns [16]. The electron-withdrawing nature of the nitrovinyl group affects the reactivity ratios in copolymerization reactions, leading to unique compositional distributions in the resulting copolymers [16]. These findings have important implications for the design of functional materials with specific property profiles [16].

The incorporation of nitro-functional groups into polymer backbones has been shown to enhance certain material properties, including chemical resistance and thermal stability [17] [15]. Research has demonstrated that polymers containing nitro groups exhibit improved hardness and gloss properties when used as binders in coating applications [17]. The energetic nature of nitro-containing polymers has also attracted attention for specialized applications requiring high energy density materials [15].

| Polymerization Method | Initiator System | Temperature (°C) | Molecular Weight (kg/mol) | Polydispersity Index |

|---|---|---|---|---|

| Free radical | Azobisisobutyronitrile | 60 | 45.2 | 2.1 |

| Nitroxide-mediated | TEMPO derivatives | 110 | 78.6 | 1.3 |

| Controlled radical | Organotellurium | 80 | 62.4 | 1.2 |

| Copolymerization | Mixed initiators | 70 | 56.8 | 1.8 |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant